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molecular formula C17H16O2 B8654742 3-phenyl-7-propyl-1-benzofuran-6-ol

3-phenyl-7-propyl-1-benzofuran-6-ol

Cat. No. B8654742
M. Wt: 252.31 g/mol
InChI Key: PDHJJKVCIGBIIN-UHFFFAOYSA-N
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Patent
US05859051

Procedure details

To a stirred suspension of 2-propyl-3-(2-phenyl-2-oxoethoxy)phenol (9.30 g) in o-phosphoric acid(85%) (93 mL) at room temperature was added over a 45 minutes period phosphorus pentoxide(46.50 g). During this period the reaction mixture was heated several times with a heat gun. After stirring the mixture for 30 minutes the reaction was checked by TLC (to take a little of sample with a capillary and dissolve sample in water and add several drops of ether; elution: 50% methylene chloride in hexane). The reaction mixture was heated again with heat gun if the reaction was not complete. The reaction mixture continued to be stirred for 20 minutes, then was poured into a beaker containing ice. The reaction flask was then rinsed with water and ether, and the washings were added to the beaker. The organic layer was separated, washed with water, dried over MgSO4, and concentrated. Column Chromatography (silica gel 60, 50% methylene chloride in hexane) gave the title compound.
Name
2-propyl-3-(2-phenyl-2-oxoethoxy)phenol
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:9]([O:10][CH2:11][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=O)=[CH:8][CH:7]=[CH:6][C:5]=1[OH:20])[CH2:2][CH3:3].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>OP(O)(O)=O.O.CCOCC>[C:14]1([C:12]2[C:8]3[CH:7]=[CH:6][C:5]([OH:20])=[C:4]([CH2:1][CH2:2][CH3:3])[C:9]=3[O:10][CH:11]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
2-propyl-3-(2-phenyl-2-oxoethoxy)phenol
Quantity
9.3 g
Type
reactant
Smiles
C(CC)C1=C(C=CC=C1OCC(=O)C1=CC=CC=C1)O
Name
Quantity
93 mL
Type
solvent
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
46.5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 30 minutes the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
During this period the reaction mixture was heated several times with a heat gun
WASH
Type
WASH
Details
elution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated again
TEMPERATURE
Type
TEMPERATURE
Details
with heat gun if the reaction
STIRRING
Type
STIRRING
Details
to be stirred for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
was poured into a beaker
ADDITION
Type
ADDITION
Details
containing ice
WASH
Type
WASH
Details
The reaction flask was then rinsed with water and ether
ADDITION
Type
ADDITION
Details
the washings were added to the beaker
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=COC2=C1C=CC(=C2CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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